1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one 1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one
Brand Name: Vulcanchem
CAS No.: 1250553-14-0
VCID: VC3075286
InChI: InChI=1S/C10H20N2O/c1-3-8(4-2)10(13)12-6-5-9(11)7-12/h8-9H,3-7,11H2,1-2H3
SMILES: CCC(CC)C(=O)N1CCC(C1)N
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol

1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one

CAS No.: 1250553-14-0

Cat. No.: VC3075286

Molecular Formula: C10H20N2O

Molecular Weight: 184.28 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one - 1250553-14-0

Specification

CAS No. 1250553-14-0
Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
IUPAC Name 1-(3-aminopyrrolidin-1-yl)-2-ethylbutan-1-one
Standard InChI InChI=1S/C10H20N2O/c1-3-8(4-2)10(13)12-6-5-9(11)7-12/h8-9H,3-7,11H2,1-2H3
Standard InChI Key FGKADXLAPPPIMR-UHFFFAOYSA-N
SMILES CCC(CC)C(=O)N1CCC(C1)N
Canonical SMILES CCC(CC)C(=O)N1CCC(C1)N

Introduction

1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one is a compound that belongs to the class of substituted pyrrolidines. It is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. This compound exists in two stereoisomers: the (R)- and (S)-forms, each with distinct properties and applications.

Synthesis

The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one typically involves chemical reactions with pyrrolidine derivatives and other organic reagents. Specific conditions such as temperature control, solvent choice, and reaction time are crucial for optimizing yield and purity. Techniques like chromatography may be employed for purification.

Biological Activity and Potential Applications

Research indicates that compounds with similar structures to 1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one may interact with neurotransmitter systems in the brain, potentially influencing mood and cognitive functions. Detailed pharmacological studies are necessary to elucidate its precise mechanism of action.

Application AreaPotential Use
Neurological DisordersModulation of neurotransmitter release or receptor activity
Psychiatric DisordersTreatment of mood and cognitive disorders

Research Findings

Studies on the (S)-form of the compound highlight its importance in advancing our understanding of drug mechanisms and therapeutic potentials. The hydrochloride salt form is particularly noted for its enhanced solubility and stability, which are advantageous for pharmaceutical formulations .

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